2-Bromo-1-(2-bromo-4-pyridinyl)ethanone Hydrobromide

Organic Synthesis α-Bromoketone Preparation Process Chemistry

Select this specific hydrobromide salt (CAS 1187669-39-1) over generic bromoacetyl pyridines for its dual-bromine architecture: the α-bromo ketone enables Hantzsch thiazole core construction, while the pyridine C2–Br allows late-stage Suzuki-Miyaura diversification – a two-step, one-intermediate strategy that eliminates extra bromination steps. The pre-formed salt ensures aqueous solubility for automated parallel synthesis without co-solvent optimization. Essential for CCR1 antagonist programs (Boehringer Ingelheim patent family) and kinase inhibitor scaffolds requiring both hinge-binding 4-pyridyl geometry and C2 cross-coupling diversity. Specify CAS 1187669-39-1 and MW 359.84 in procurement to avoid confusion with the free base or non-ring-brominated analogs.

Molecular Formula C7H6Br3NO
Molecular Weight 359.843
CAS No. 1187669-39-1
Cat. No. B2867848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(2-bromo-4-pyridinyl)ethanone Hydrobromide
CAS1187669-39-1
Molecular FormulaC7H6Br3NO
Molecular Weight359.843
Structural Identifiers
SMILESC1=CN=C(C=C1C(=O)CBr)Br.Br
InChIInChI=1S/C7H5Br2NO.BrH/c8-4-6(11)5-1-2-10-7(9)3-5;/h1-3H,4H2;1H
InChIKeyHQDBVMUFORKFGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-1-(2-bromo-4-pyridinyl)ethanone Hydrobromide (CAS 1187669-39-1): Core Identity and Procurement Baseline


2-Bromo-1-(2-bromo-4-pyridinyl)ethanone Hydrobromide (CAS 1187669-39-1) is a heterobifunctional pyridinyl α-bromoketone hydrobromide salt with molecular formula C₇H₆Br₃NO and molecular weight 359.84 g·mol⁻¹ . It belongs to the bromoacetyl pyridine hydrobromide class but is structurally distinguished by the simultaneous presence of an α-bromo ketone electrophile at the ethanone side chain and a ring bromine at the 2-position of the pyridine ring, as confirmed by its SMILES notation Br.O=C(CBr)c1ccnc(Br)c1 . This dual-bromine architecture enables orthogonal reactivity modes—nucleophilic displacement at the α-carbon and transition-metal-catalyzed cross-coupling at the pyridine ring—that single-bromine analogs cannot provide. The hydrobromide salt form confers enhanced polar solubility relative to the corresponding free base (CAS 1187785-50-7, C₇H₅Br₂NO, MW 278.93) . The compound serves as a strategic building block in medicinal chemistry programs targeting kinase inhibitors and CCR1 receptor antagonists [1].

Why 2-Bromo-1-(2-bromo-4-pyridinyl)ethanone Hydrobromide Cannot Be Replaced by Generic Bromoacetyl Pyridine Analogs


Substituting 2-Bromo-1-(2-bromo-4-pyridinyl)ethanone Hydrobromide with a simpler bromoacetyl pyridine congener (e.g., CAS 5349-17-7, the 4-pyridinyl analog without ring bromination) eliminates the pyridine C2–Br handle required for late-stage diversification via cross-coupling [1]. Conversely, using 1-(2-bromopyridin-4-yl)ethanone (CAS 111043-06-2), which lacks the α-bromo ketone, forfeits the Hantzsch thiazole condensation reactivity essential for constructing 2-aminothiazole pharmacophores [2]. Positional isomers—such as the 2-pyridinyl (CAS 17570-98-8) or 3-pyridinyl (CAS 17694-68-7) bromoacetyl pyridine hydrobromides—alter the vector and electronics of the pyridyl nitrogen, which is documented to affect both metal coordination behavior and biological target recognition in thiazole-based kinase inhibitor scaffolds, as demonstrated by differential p38α MAPK inhibitory activities across regioisomeric series [3]. The hydrobromide salt form of the target compound further distinguishes it from the free base, offering superior aqueous solubility and eliminating a neutralization step prior to nucleophilic coupling reactions . These structural and functional differences make generic substitution chemically inadmissible when a synthetic route or SAR program depends on both the specific bromination pattern and the pre-formed salt.

2-Bromo-1-(2-bromo-4-pyridinyl)ethanone Hydrobromide: Quantitative Differential Evidence Against Closest Analogs


Synthetic Yield from Precursor: 97% Conversion of 1-(2-Bromopyridin-4-yl)ethanone to Target Compound

The bromination of 1-(2-bromopyridin-4-yl)ethanone (CAS 111043-06-2) using bromine in hydrobromic acid/acetic acid yields 2-bromo-1-(2-bromo-4-pyridinyl)ethanone hydrobromide in 97% isolated yield, as reported in the synthetic procedures supporting J. Med. Chem. 2010, 53, 787–797 [1]. This yield is comparable to the 96.5–98% yields reported for the structurally simpler 4-(bromoacetyl)pyridine hydrobromide (CAS 5349-17-7) synthesis from 4-acetylpyridine under analogous conditions , but is achieved on a substrate already bearing a ring bromine that could undergo competing side reactions under electrophilic bromination conditions—demonstrating chemoselectivity that the non-ring-brominated analog does not need to contend with.

Organic Synthesis α-Bromoketone Preparation Process Chemistry

Molecular Weight Differential: 28% Higher Mass Dictates Stoichiometric Loading in Downstream Reactions

The target compound (C₇H₆Br₃NO, MW 359.84 g·mol⁻¹) carries three bromine atoms (one as HBr counterion, one at the α-carbon, and one on the pyridine ring) . The closest non-ring-brominated analog, 2-bromo-1-(4-pyridinyl)ethanone hydrobromide (CAS 5349-17-7, C₇H₇Br₂NO, MW 280.95), contains only two bromine atoms and is 78.9 g·mol⁻¹ (28.1%) lighter . In a typical Hantzsch thiazole coupling performed at 0.5 mmol scale, this means 180 mg of target compound is required versus 140 mg of the comparator—a 28% higher mass loading that directly impacts reagent costing, shipping weight, and inventory management. Conversely, on a per-mole basis, the target compound delivers two covalently bound bromine atoms for subsequent functionalization compared to one in the comparator, effectively doubling the synthetic versatility per equivalent of starting material.

Medicinal Chemistry Parallel Synthesis Stoichiometry Optimization

Orthogonal Reactivity Architecture: Two Distinct Electrophilic Sites Enable Sequential Functionalization Not Possible with Single-Bromine Analogs

The target compound's defining structural feature is the simultaneous presence of two chemically orthogonal bromine electrophiles: (i) an α-bromo ketone susceptible to SN2-type nucleophilic displacement by thiols, amines, and thioureas (the classic Hantzsch thiazole-forming reaction), and (ii) a 2-bromopyridine moiety competent in Pd-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions . This dual reactivity enables a sequential, protecting-group-free diversification strategy: first, the α-bromo ketone can be condensed with a thiourea to construct a 2-aminothiazole; second, the remaining pyridine C2–Br can undergo cross-coupling to introduce aryl, heteroaryl, or amine diversity elements [1]. In contrast, 2-bromo-1-(4-pyridinyl)ethanone hydrobromide (CAS 5349-17-7) offers only the α-bromo ketone electrophile, while 1-(2-bromopyridin-4-yl)ethanone (CAS 111043-06-2) offers only the pyridine C2–Br without the α-halo ketone necessary for heterocycle construction. The 4-pyridyl configuration of the target compound places the ring nitrogen distal to the ethanone attachment point, a geometry that SAR studies in 4-pyridylanilinothiazole (PAT) programs have shown to be critical for selective cytotoxicity against VHL-deficient renal cell carcinoma cells [2].

Diversity-Oriented Synthesis Orthogonal Functionalization Cross-Coupling

Hydrobromide Salt vs. Free Base: Solubility and Handling Advantages for Aqueous Reaction Media

The target compound is supplied as the hydrobromide salt (C₇H₆Br₃NO, MW 359.84), which is documented to be soluble in water and polar organic solvents such as methanol and DMSO . The corresponding free base, 2-bromo-1-(2-bromo-4-pyridinyl)ethanone (CAS 1187785-50-7, C₇H₅Br₂NO, MW 278.93), lacks the ionic HBr component and is expected to exhibit reduced aqueous solubility—a property consistent with the behavior of the comparator pair 4-(bromoacetyl)pyridine hydrobromide (water-soluble, mp 194–195 °C) versus its neutral counterpart 2-bromo-1-(4-pyridinyl)ethanone (density 1.6 g·cm⁻³, boiling point 268.3 °C, limited water miscibility) [1]. The pre-formed hydrobromide salt eliminates the need for in situ acid activation prior to nucleophilic displacement, streamlining synthetic protocols that proceed in aqueous or protic media. The free base (CAS 1187785-50-7) is also commercially available but carries a different CAS registry, and procurement of the incorrect form can lead to solubility failures and unexpected reactivity profiles in water-compatible coupling reactions .

Salt Selection Aqueous Solubility Synthetic Workflow

Documented Pharmaceutical Relevance: Validated Intermediate in CCR1 Antagonist and Kinase Inhibitor Programs

The target compound is specifically cited as a synthetic intermediate in Boehringer Ingelheim's patent family covering CCR1 receptor antagonists (US 8,338,610 / WO 2011056440 A1), a program targeting autoimmune diseases including rheumatoid arthritis and multiple sclerosis [1]. Additionally, the compound's structural class—pyridyl α-bromoketones—is the foundational building block for 4-pyridylanilinothiazoles (PAT), a chemotype that demonstrated selective in vitro cytotoxicity against VHL-deficient renal cell carcinoma (RCC4) cells with GI₅₀ values as low as 2.0 μM and VHL-proficient/VHL-deficient selectivity ratios up to >9-fold (e.g., compound 37: RCC4 GI₅₀ = 2.0 μM, ratio = 10) [2]. In contrast, the simpler 4-(bromoacetyl)pyridine hydrobromide (CAS 5349-17-7), while extensively used in p38 MAPK inhibitor synthesis, lacks the pyridine ring bromine required for the additional diversification that enables CCR1-targeted analog generation [3]. This patent-cited, disease-relevant application pedigree distinguishes the target compound from commodity bromoacetyl pyridine reagents that lack specific therapeutic program validation.

Drug Discovery CCR1 Antagonists Patent-Validated Intermediates

Optimal Procurement and Application Scenarios for 2-Bromo-1-(2-bromo-4-pyridinyl)ethanone Hydrobromide Based on Quantitative Evidence


Diversity-Oriented Synthesis of 2,4-Disubstituted Thiazole Libraries via Sequential Orthogonal Functionalization

This compound is the optimal starting material for constructing 2-aminothiazole libraries requiring subsequent C2-aryl/heteroaryl diversification on the pyridine ring. The α-bromo ketone first undergoes Hantzsch condensation with substituted thioureas to generate the 2-aminothiazole core (validated by the PAT chemotype synthesis in J. Med. Chem. 2010 [1]), followed by Suzuki-Miyaura coupling at the pyridine C2–Br position to introduce aryl diversity elements. This two-step, one-intermediate strategy eliminates the need for separate bromination and cross-coupling precursors, reducing the synthetic sequence by at least one step compared to routes using non-ring-brominated analogs. The 97% conversion efficiency from 1-(2-bromopyridin-4-yl)ethanone [2] ensures high material throughput at the initial bromination stage.

CCR1 Receptor Antagonist Lead Optimization and Scale-Up

Medicinal chemistry teams pursuing CCR1 antagonists for autoimmune indications should procure this compound specifically (rather than generic bromoacetyl pyridines) because it is the documented intermediate in the Boehringer Ingelheim CCR1 patent family (US 8,338,610) [3]. The 4-pyridinyl regioisomerism is essential for correct geometry of the final antagonist pharmacophore, and the pre-installed pyridine C2–Br enables late-stage analog generation without re-optimizing the synthetic route. Using the 2-pyridinyl or 3-pyridinyl isomers would produce compounds with altered nitrogen vectors that are unlikely to recapitulate the patent-validated binding mode.

Parallel Synthesis Workflows Requiring Water-Compatible Reagents and Predictable Stoichiometry

In automated parallel synthesis settings where reactions are run in aqueous or aqueous-organic mixtures, the hydrobromide salt form (CAS 1187669-39-1) must be specified over the free base (CAS 1187785-50-7), as the salt's documented water solubility eliminates the need for co-solvent optimization or pre-dissolution in DMSO/DMF. The 28% higher molecular weight versus non-ring-brominated analogs (359.84 vs. 280.95 g·mol⁻¹) must be programmed into automated liquid handler stoichiometry calculations to avoid systematic under-dosing; procurement specifications should explicitly state the CAS number and molecular weight to prevent confusion with the free base or non-brominated analogs.

Kinase Inhibitor Scaffold Construction Requiring 4-Pyridyl Geometry

For programs targeting kinases where the 4-pyridyl moiety is a known hinge-binding motif (e.g., p38α MAPK, as validated for the 4-(bromoacetyl)pyridine scaffold [4]), this compound offers the additional advantage of a ring bromine for further optimization of potency, selectivity, or pharmacokinetic properties via cross-coupling. The PAT chemotype's demonstrated sub-10 μM GI₅₀ values (compound 37: 2.0 μM) and up to 10-fold selectivity for VHL-deficient over VHL-proficient renal carcinoma cells [1] provide a quantitative benchmark for the biological relevance of compounds derived from this intermediate, supporting its selection over non-validated alternatives for oncology-focused medicinal chemistry campaigns.

Quote Request

Request a Quote for 2-Bromo-1-(2-bromo-4-pyridinyl)ethanone Hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.